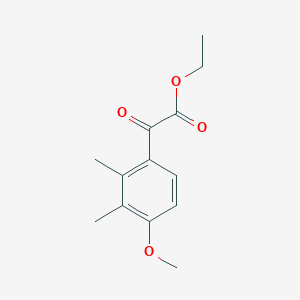
(4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester is an organic compound characterized by the presence of a methoxy group, two methyl groups, and an oxo-acetic acid ethyl ester moiety attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester typically involves the esterification of (4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the use of ethyl chloroformate as the esterifying agent. In this approach, (4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine. This method is advantageous as it often provides higher yields and requires milder conditions compared to Fischer esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized acids or bases can be used to facilitate the esterification reaction. Additionally, solvent recovery and recycling systems are often implemented to reduce waste and improve the sustainability of the process.
化学反応の分析
Types of Reactions
(4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of (4-Hydroxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: (4-Hydroxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester.
Reduction: (4-Methoxy-2,3-dimethylphenyl)oxo-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate to investigate the activity and specificity of esterases and lipases.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
作用機序
The mechanism of action of (4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester depends on its specific application. In enzymatic reactions, the ester bond is hydrolyzed by esterases, resulting in the formation of the corresponding acid and alcohol. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards enzymes or receptors.
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)oxo-acetic acid ethyl ester: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
(4-Methoxy-2-methylphenyl)oxo-acetic acid ethyl ester: Contains only one methyl group, potentially altering its physical and chemical properties.
(4-Methoxy-3-methylphenyl)oxo-acetic acid ethyl ester: The position of the methyl group can influence the compound’s steric and electronic characteristics.
Uniqueness
(4-Methoxy-2,3-dimethylphenyl)oxo-acetic acid ethyl ester is unique due to the presence of both methoxy and two methyl groups on the benzene ring. This specific substitution pattern can significantly impact its chemical reactivity, physical properties, and biological activities compared to other similar compounds.
特性
IUPAC Name |
ethyl 2-(4-methoxy-2,3-dimethylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-5-17-13(15)12(14)10-6-7-11(16-4)9(3)8(10)2/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBCZLDINDPTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
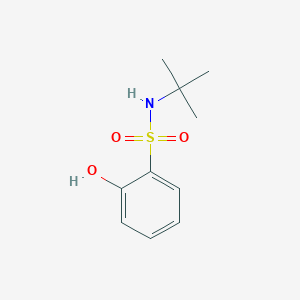
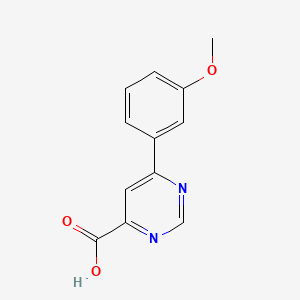

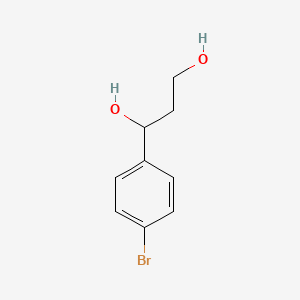

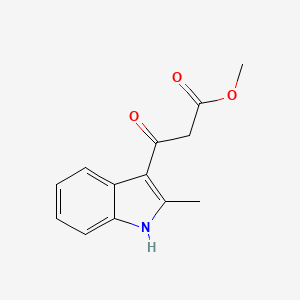
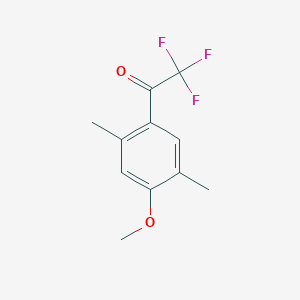
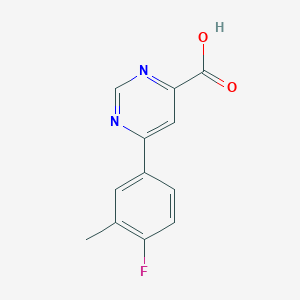

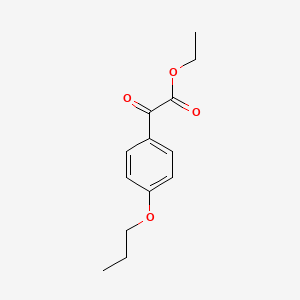


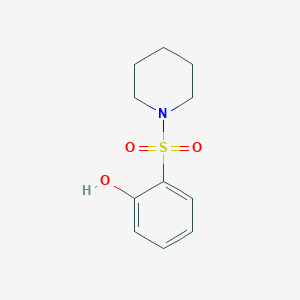
![1-(3-Ethylimidazo[1,5-a]pyridine-1-yl)-2,2,2-trifluoroethanone](/img/structure/B7906191.png)
